Sisomicin sulfate

Übersicht

Beschreibung

Sisomicin sulfate is a broad-spectrum aminoglycoside antibiotic isolated from the fermentation broth of Micromonospora inyoensis . It is structurally related to gentamicin and is known for its potent activity against Gram-positive bacteria . This compound is used in the treatment of various bacterial infections, particularly those caused by resistant strains .

Vorbereitungsmethoden

Sisomicin sulfate is produced through a fermentation process involving the bacterium Micromonospora inyoensis . The fermentation broth is subjected to various purification steps to isolate the antibiotic. Industrial production methods involve optimizing the fermentation conditions to maximize yield and purity . Protoplast mutagenesis using diethyl sulfate has been employed to enhance the production of sisomycin in Micromonospora inyoensis .

Analyse Chemischer Reaktionen

Sisomicin sulfate undergoes several types of chemical reactions, including:

Oxidation: Sisomycin can be oxidized under specific conditions to form various derivatives.

Reduction: Reduction reactions can modify the functional groups in sisomycin, altering its activity.

Substitution: Sisomycin can undergo substitution reactions, particularly at the amino groups, to form different analogs.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antibiotic Development

Sisomicin sulfate plays a critical role in the formulation of new antibiotics aimed at combating bacterial infections, particularly those resistant to conventional treatments. Its broad-spectrum activity makes it an essential candidate for developing novel antimicrobial agents.

Case Study: Efficacy Against Resistant Strains

In a study examining the effectiveness of sisomicin against various resistant bacterial strains, it was found that sisomicin demonstrated superior potency compared to other aminoglycosides, achieving an 89% sensitivity rate among tested strains .

Clinical Research

Clinical trials have utilized this compound to evaluate its safety and efficacy in treating infections. A notable comparative study involved sisomicin cream versus mupirocin ointment for pyodermas, where sisomicin showed statistically significant improvements in clinical parameters such as erythema and edema reduction over time .

| Parameter | Sisomicin Group | Mupirocin Group | Statistical Significance |

|---|---|---|---|

| Erythema Improvement | Significant | Moderate | p < 0.001 |

| Oedema Improvement | Significant | Moderate | p < 0.001 |

| Complete Clearance | Higher Rate | Lower Rate | p < 0.001 |

Pharmaceutical Manufacturing

This compound is integral in the production of injectable antibiotics, ensuring high-quality formulations necessary for patient care. Its use in pharmaceutical manufacturing helps meet the growing demand for effective antibacterial therapies.

Microbiology Studies

In microbiological applications, this compound is employed in antimicrobial susceptibility tests (AST), allowing researchers to determine the effectiveness of antibiotics against specific bacterial isolates. Its broad-spectrum activity enables comprehensive testing against both Gram-positive and Gram-negative bacteria .

Microbial Sensitivity Testing

Sisomicin has been utilized in disk diffusion and broth microdilution methods to assess susceptibility patterns among various clinical isolates. The results have consistently indicated a high level of effectiveness against common pathogens such as Escherichia coli, Klebsiella spp., and Pseudomonas aeruginosa.

Veterinary Medicine

The versatility of this compound extends to veterinary applications, where it is used to treat infections in animals. Its efficacy against a wide range of pathogens makes it a valuable tool in veterinary therapeutics.

Case Study: Treatment of Urological Infections

Research highlighted sisomicin's effectiveness in treating urological infections in animals, reporting an 80% success rate due to its active kidney excretion and broad-spectrum activity against both Gram-positive and Gram-negative organisms .

Wirkmechanismus

Sisomicin sulfate exerts its effects by interfering with protein synthesis at the level of functional ribosome assembly . It binds to the 30S ribosomal subunit, causing misreading of messenger RNA and leading to the production of faulty or nonfunctional proteins . This mechanism is similar to that of gentamicin but sisomycin sulfate is more effective against certain bacteria like Pseudomonas aeruginosa and indole-positive Proteus .

Vergleich Mit ähnlichen Verbindungen

Sisomicin sulfate is structurally and functionally similar to other aminoglycoside antibiotics such as:

Gentamicin: Both are broad-spectrum antibiotics but sisomycin sulfate is more effective against certain resistant strains.

Tobramycin: Similar in structure and mechanism but with different spectra of activity.

Amikacin: Another aminoglycoside with a broader spectrum of activity but different resistance profiles.

This compound is unique in its high potency against Gram-positive bacteria and its effectiveness against strains resistant to other aminoglycosides .

Eigenschaften

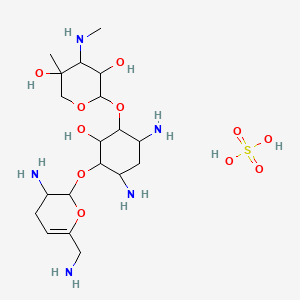

IUPAC Name |

2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h3,9-18,24-27H,4-7,20-23H2,1-2H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTNJDPXUPRGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39N5O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53179-09-2 | |

| Record name | Disisomicin pentakis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.